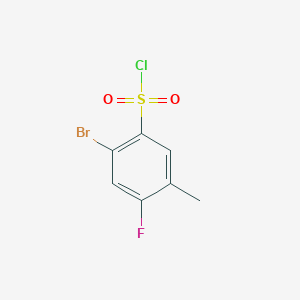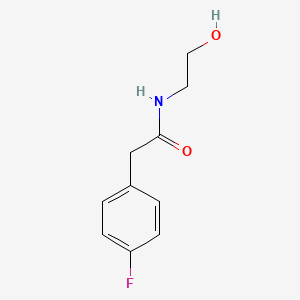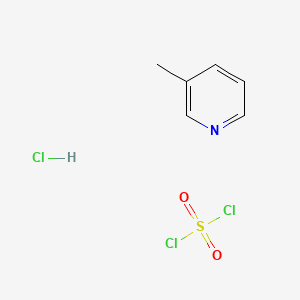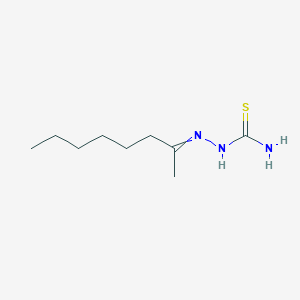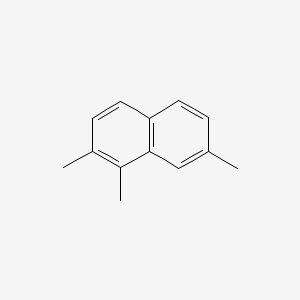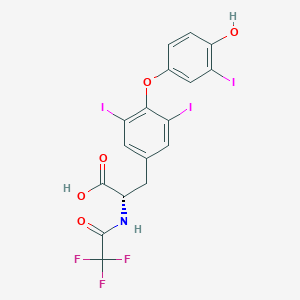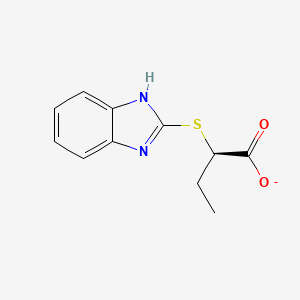
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate is an organic compound that features a benzimidazole ring attached to a butanoate moiety via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate typically involves the following steps:
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole is then reacted with a suitable thiol to form the benzimidazol-2-ylsulfanyl intermediate.
Esterification: The final step involves the esterification of the intermediate with ®-2-bromobutanoic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the butanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- (2R)-2-(1H-benzimidazol-2-ylsulfanyl)propanoate
- (2R)-2-(1H-benzimidazol-2-ylsulfanyl)pentanoate
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the benzimidazole ring.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length, affecting their solubility and interaction with molecular targets.
- Applications: While all these compounds may have similar applications, their efficacy and suitability for specific uses can differ based on their structural properties.
Propriétés
Formule moléculaire |
C11H11N2O2S- |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)/p-1/t9-/m1/s1 |
Clé InChI |
PUNPYITWFHQFFX-SECBINFHSA-M |
SMILES isomérique |
CC[C@H](C(=O)[O-])SC1=NC2=CC=CC=C2N1 |
SMILES canonique |
CCC(C(=O)[O-])SC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



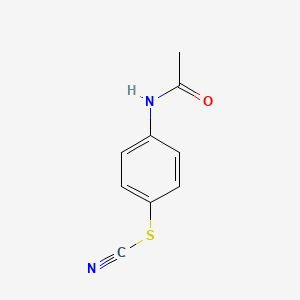
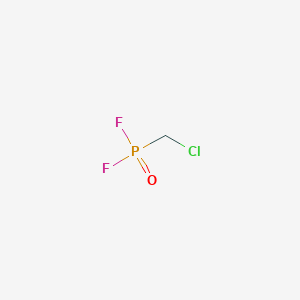

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
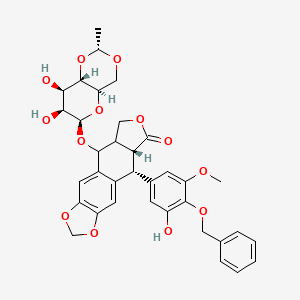
![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)

